molecular formula C12H9Cl3N2O2 B12915767 4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88093-90-7

4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one

Cat. No.: B12915767
CAS No.: 88093-90-7
M. Wt: 319.6 g/mol
InChI Key: NVPWNROONVCGME-UHFFFAOYSA-N
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Description

4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chlorine atom at position 4, a (3,4-dichlorophenyl)methoxy group at position 5, and a methyl group at position 2. The compound’s synthesis typically involves Friedel-Crafts acylation followed by hydrazine treatment and subsequent alkylation, as demonstrated in analogous pyridazinone preparations .

Properties

CAS No.

88093-90-7

Molecular Formula

C12H9Cl3N2O2

Molecular Weight

319.6 g/mol

IUPAC Name

4-chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3-one

InChI

InChI=1S/C12H9Cl3N2O2/c1-17-12(18)11(15)10(5-16-17)19-6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3

InChI Key

NVPWNROONVCGME-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)OCC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Oxyalkylation: The 3,4-dichlorobenzyl group is introduced through an oxyalkylation reaction, where the pyridazinone core is reacted with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Hydrolysis: The oxyalkyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridazinone derivatives.

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the chloro or dichlorobenzyl groups.

    Oxidation Products: Compounds with higher oxidation states.

    Reduction Products: Compounds with reduced functional groups.

Scientific Research Applications

4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((3,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridazinone derivatives differ primarily in substituent patterns, which dictate their chemical reactivity, physical properties, and biological activities. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Weight Key Properties/Activities Reference
4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one (Target) 4-Cl, 5-(3,4-dichlorobenzyloxy), 2-CH₃ ~373.6 g/mol Potential herbicidal activity; electron-withdrawing Cl groups enhance stability
5-Chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one 5-Cl, 6-(2,4-dichlorophenyl), 2-CH₃ ~332.6 g/mol Reacts with HI to undergo substitution and hydrodeiodination; intermediate in synthesis
Metflurazone (4-chloro-5-(dimethylamino)-2-(3-trifluoromethylphenyl)pyridazin-3(2H)-one) 4-Cl, 5-N(CH₃)₂, 2-(3-CF₃-C₆H₄) ~363.8 g/mol Herbicidal activity; dimethylamino group enhances bioavailability
4-Chloro-5-(cyclopropylmethoxy)pyridazin-3(2H)-one 4-Cl, 5-(cyclopropylmethoxy) ~214.6 g/mol Increased lipophilicity due to cyclopropyl group; potential agrochemical applications
4-Chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one 4-Cl, 5-(piperidinyl with hydroxymethyl), 2-CH₃ ~257.7 g/mol Nitrogen-containing substituent may improve solubility and target binding

Physicochemical Properties

  • Lipophilicity : Cycloalkylmethoxy substituents (e.g., cyclopropyl in ) increase lipophilicity compared to aromatic groups like (3,4-dichlorophenyl)methoxy .
  • Solubility : Hydroxymethylpiperidinyl substituents () improve aqueous solubility, whereas trifluoromethylphenyl groups () enhance membrane permeability .

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